2-Chloro-N1-methylbenzene-1,4-diamine
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Overview
Description
2-Chloro-N1-methylbenzene-1,4-diamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of benzene, featuring a chlorine atom and a methyl group attached to the benzene ring along with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N1-methylbenzene-1,4-diamine typically involves the chlorination of N1-methylbenzene-1,4-diamine. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N1-methylbenzene-1,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction Reactions: Reduction of the nitro groups can yield corresponding amines, which are valuable in the synthesis of pharmaceuticals and dyes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: 2-Hydroxy-N1-methylbenzene-1,4-diamine.
Oxidation: 2-Chloro-N1-methylbenzene-1,4-quinone.
Reduction: this compound derivatives with reduced nitro groups.
Scientific Research Applications
2-Chloro-N1-methylbenzene-1,4-diamine is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing complex organic molecules, including pharmaceuticals and dyes.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N1-methylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amine groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-Chloro-N1-methylbenzene-1,4-diamine: Unique due to the presence of both chlorine and methyl groups.
4-Chloro-3-methyl-1,2-benzenediamine: Similar structure but different substitution pattern.
2-Chloro-1,4-benzenediamine: Lacks the methyl group, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Biological Activity
2-Chloro-N1-methylbenzene-1,4-diamine, also known as 2-chloro-1,4-phenylenediamine, is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound features a benzene ring substituted with two amino groups and a chlorine atom at the 2-position. The presence of the chlorine and methyl groups contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The chlorine and amine groups are crucial for binding interactions that can inhibit or activate various biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that the compound may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, it has been investigated for its role as a CK1δ inhibitor, which has implications in cancer treatment .
- Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory activities, making it a candidate for further investigation in inflammatory disease models.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which could lead to therapeutic applications in metabolic disorders.
Case Studies and Research Findings
Several studies have documented the effects of this compound on different biological systems:
- Anticancer Studies : A study highlighted the compound's ability to inhibit CK1δ with an IC50 value in the micromolar range. This suggests significant potential for developing anticancer therapies targeting this kinase .
- Enzyme Interaction Studies : Research indicated that this compound could act as an inhibitor for enzymes involved in metabolic pathways. The specific interactions were characterized through molecular docking studies that elucidated binding affinities and modes.
- Pharmacological Applications : In pharmacological assessments, derivatives of this compound have shown promise in modulating biological pathways relevant to cancer and inflammation, warranting further exploration into its therapeutic potential .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Chlorine at position 2; methyl group | Anticancer; enzyme inhibition |
4-Chloro-N-methylaniline | Chlorine at position 4; no methyl | Limited activity compared to 2-chloro |
N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine | Benzyl substitution; chlorine | Potentially higher reactivity |
Properties
IUPAC Name |
2-chloro-1-N-methylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGOCWBIFFICFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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